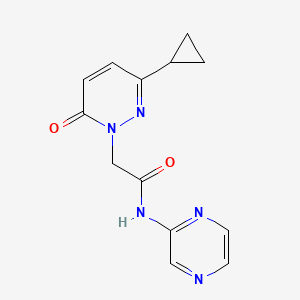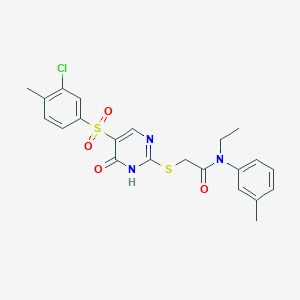![molecular formula C16H25Cl2N3O2 B2501691 4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride CAS No. 2320857-80-3](/img/structure/B2501691.png)
4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride is a complex organic compound that features a pyridine ring, a piperidine ring, and a methoxypyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Applications De Recherche Scientifique
4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride typically involves multi-step organic reactionsThe final product is then converted to its dihydrochloride salt form through acidification with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, such as sulfuric acid or sodium hydroxide
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyrrolidin-1-yl)piperidine: A structurally similar compound with a pyrrolidine and piperidine ring.
4-(Methoxypyridin-2-yl)amino]piperidine-1-carbonyl: Another compound with similar functional groups but different ring structures
Uniqueness
4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2.2ClH/c1-21-15-6-11-19(12-15)14-4-9-18(10-5-14)16(20)13-2-7-17-8-3-13;;/h2-3,7-8,14-15H,4-6,9-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKEFHXZIRFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-en-1-yl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B2501610.png)
![5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2501611.png)

![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2501614.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2501624.png)
![3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501626.png)
![(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2501628.png)
![1-(THIOPHENE-2-SULFONYL)-3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE](/img/structure/B2501630.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)
